Ricinine-d3

Description

BenchChem offers high-quality Ricinine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ricinine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

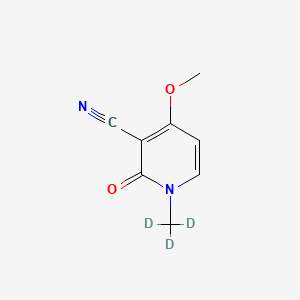

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745992 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-77-8 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ricinine-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Ricinine-d3, a deuterated analog of the toxic alkaloid ricinine. This guide covers its chemical properties, applications in toxicology and clinical settings, and an overview of the biological effects of its non-deuterated counterpart, ricinine.

Core Data Summary

The key quantitative data for Ricinine-d3 and its parent compound, ricinine, are summarized below for easy reference and comparison.

| Property | Ricinine-d3 | Ricinine |

| CAS Number | 1313734-77-8[1][2][3] | 524-40-3[4][5] |

| Molecular Formula | C8H5D3N2O2[1] | C8H8N2O2[4][5][6] |

| Molecular Weight | 167.18 g/mol [1][2][3][7] | 164.16 g/mol [4][5][6] |

| Appearance | White to Off-White Solid[1] | Prisms, needles from alcohol[5] |

| Storage Conditions | 2-8°C Refrigerator[1] or -20°C[6] | Not specified, but generally stable. |

Application in Ricin Exposure Detection

Ricinine-d3 serves as a crucial internal standard for the quantitative analysis of ricinine in biological samples.[6] Ricinine is a recognized biomarker for exposure to ricin, a highly toxic lectin also present in the castor bean plant (Ricinus communis).[8][9] Due to the difficulty in directly measuring the large protein ricin in clinical samples, the detection of the smaller, co-occurring alkaloid ricinine is a reliable surrogate for confirming ricin exposure.[8][10]

Experimental Workflow: Ricinine Quantification using LC-MS/MS

The general workflow for using Ricinine-d3 to quantify ricinine in a biological matrix such as urine or blood involves sample preparation, followed by instrumental analysis.

Methodological Details

-

Sample Collection : Biological samples (e.g., urine, blood) are collected from the subject with suspected exposure.[10][11]

-

Internal Standard Spiking : A known concentration of Ricinine-d3 is added to the sample. This is critical for accurate quantification as it accounts for sample loss during preparation and variations in instrument response.

-

Extraction : Ricinine and Ricinine-d3 are extracted from the biological matrix. This is often achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]

-

Analysis by LC-MS/MS : The extracted sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography separates ricinine and Ricinine-d3 from other components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.[10]

-

Quantification : The concentration of ricinine in the original sample is determined by comparing the peak area ratio of ricinine to that of the known amount of the Ricinine-d3 internal standard.

Synthesis Overview

Ricinine-d3 is primarily produced through chemical synthesis.[6] The process generally involves introducing a deuterium-labeled methyl group onto a precursor molecule. While specific protocols for Ricinine-d3 are proprietary, the synthesis of ricinine has been described in the literature, often involving the formation of the pyridinone ring from acyclic precursors.[12][13][14] For example, one described synthesis of ricinine and its analogs involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines.[12][13]

Biological Activity of Ricinine

While Ricinine-d3 is used as an analytical standard, the biological activity of its non-deuterated form, ricinine, is of significant interest to researchers. Ricinine is considerably less toxic than ricin.[15]

-

Central Nervous System Effects : In animal models, ricinine acts as a central nervous system stimulant.[1][16] At high doses, it can induce seizures, making it a tool for studying epilepsy.[16][17] Conversely, at lower doses, it has shown potential memory-improving effects.[16][17]

-

Insecticidal and Nematicidal Properties : Ricinine exhibits insecticidal properties and has been studied for its activity against various pests.[12][16] It also shows nematocidal activity against species like Meloidogyne incognita.[16][18]

-

Hepatoprotective and Other Activities : Some studies have indicated that ricinine may have hepatoprotective activity.[16][17] It has also been reported to have analgesic and anti-leukemic properties.[12][13]

Safety Information

Ricinine-d3 should be handled in a laboratory setting following standard safety protocols for chemical reagents. While it does not have the extreme toxicity of ricin, the parent compound ricinine can cause adverse effects if ingested, including nausea, vomiting, and damage to the liver and kidneys.[5][18] Appropriate personal protective equipment should be worn when handling this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ricinine-(methyl-d3) D 98atom , 98 CP 1313734-77-8 [sigmaaldrich.com]

- 3. Ricinine-d3 | CAS#:1313734-77-8 | Chemsrc [chemsrc.com]

- 4. Ricinine ≥95% (LC/MS-ELSD) | 524-40-3 [sigmaaldrich.com]

- 5. Ricinine [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. Ricinine-d3 | CymitQuimica [cymitquimica.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological activity of ricinine and outlook of its applied development [cjpt.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Ricinine-d3 Analytical Standard for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characteristics, and application of the Ricinine-d3 analytical standard. Ricinine-d3 is the deuterated form of ricinine, a toxic alkaloid found in the castor bean plant (Ricinus communis). Due to its co-occurrence with the highly toxic protein ricin, ricinine serves as a crucial biomarker for ricin exposure. The deuterated analog, Ricinine-d3, is an indispensable tool for the accurate quantification of ricinine in biological and environmental samples.

Commercial Availability

Ricinine-d3 analytical standard is available from several reputable commercial suppliers that specialize in reference materials and research chemicals. These include, but are not limited to:

These suppliers typically provide the standard in powdered form and in various quantities to suit different research needs. It is essential to obtain a lot-specific Certificate of Analysis (CoA) from the supplier upon purchase, which will contain detailed information on the material's purity and characterization.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for the Ricinine-d3 analytical standard, based on information provided by commercial suppliers and scientific literature.

Table 1: General Physicochemical Properties of Ricinine-d3

| Property | Value | Source |

| Chemical Name | 4-Methoxy-1-(methyl-d3)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Sigma-Aldrich |

| CAS Number | 1313734-77-8 | LGC Standards[1], Sigma-Aldrich[2] |

| Molecular Formula | C₈H₅D₃N₂O₂ | MedchemExpress[3] |

| Molecular Weight | 167.18 g/mol | Sigma-Aldrich[2], MedchemExpress[3] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Storage Temperature | -20°C | Sigma-Aldrich[2] |

Table 2: Typical Quantitative Specifications for Ricinine-d3 Analytical Standard

| Parameter | Specification | Source |

| Chemical Purity | ≥98% (by techniques such as HPLC or CP) | Sigma-Aldrich[2] |

| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich[2] |

| Isotopic Enrichment | Not less than 99% deuterated | General expectation for analytical standards |

Note: The exact purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.

Experimental Protocols

The primary application of Ricinine-d3 is as an internal standard (IS) in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of ricinine in various matrices.

General Protocol for Quantification of Ricinine in Urine using Ricinine-d3 as an Internal Standard

This protocol is a generalized representation based on methods described in the scientific literature.[4]

-

Sample Preparation:

-

To a 1 mL aliquot of urine, add a known concentration of Ricinine-d3 internal standard solution.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the ricinine and Ricinine-d3 with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both ricinine and Ricinine-d3. For example:

-

Ricinine: m/z 165 → [product ion]

-

Ricinine-d3: m/z 168 → [product ion]

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of ricinine to the peak area of Ricinine-d3 against the concentration of ricinine standards.

-

Determine the concentration of ricinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

While Ricinine-d3 itself is used as a stable, non-reactive internal standard, its non-deuterated counterpart, ricinine, has been shown to exert biological effects. Understanding these pathways is crucial for researchers studying the toxicological and pharmacological properties of ricinine.

Ricinine and the Wnt Signaling Pathway

Recent studies have demonstrated that ricinine can activate the canonical Wnt signaling pathway.[2][5] It does so by inhibiting the activity of casein kinase 1α (CK1α), a key component of the β-catenin destruction complex. The inhibition of CK1α prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes.

References

- 1. Ricinine-elicited seizures. A novel chemical model of convulsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Ricinus communis Intoxications in Human and Veterinary Medicine—A Summary of Real Cases [mdpi.com]

- 5. Ricinine: a pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

Ricinine-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of Ricinine-d3 (CAS: 1313734-77-8). Ricinine-d3, the deuterated form of ricinine, is an essential internal standard for the quantitative analysis of ricinine, a toxic alkaloid found in the castor bean plant (Ricinus communis). Its accurate characterization is critical for research and forensic applications, particularly in the context of ricin exposure analysis.

Certificate of Analysis: Key Parameters

A Certificate of Analysis for Ricinine-d3 provides crucial information regarding its identity, purity, and quality. While specific values may vary between suppliers and batches, a typical CoA will include the data presented in the tables below. This information has been compiled from various chemical suppliers.[1][2][3]

Identification and Chemical Properties

| Parameter | Specification | Source |

| Chemical Name | 4-Methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile | |

| Synonyms | 1,2-Dihydro-4-methoxy-1-(methyl-d3)-2-oxo-3-pyridinecarbonitrile, Ricinine-(methyl-d3) | [2] |

| CAS Number | 1313734-77-8 | [1][2] |

| Molecular Formula | C₈D₃H₅N₂O₂ | [2] |

| Molecular Weight | 167.18 g/mol | [3] |

| Appearance | White to Off-White Solid | [2] |

Purity and Quality Specifications

| Parameter | Specification | Method | Source |

| Chemical Purity | ≥98% (CP) | Not Specified | |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry | |

| Storage Conditions | -20°C or 2-8°C Refrigerator | [2] |

Experimental Protocols for Purity Assessment

The purity of Ricinine-d3 is typically determined using a combination of chromatographic and spectroscopic techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for both purity assessment and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is the gold standard for analyzing ricinine and its deuterated analogs.

Methodology:

A validated LC-MS/MS method for the analysis of ricinine in biological matrices, which can be adapted for the purity assessment of a Ricinine-d3 standard, is described below.[4][5]

-

Sample Preparation: A solution of the Ricinine-d3 standard is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of Solvent A (e.g., 10% methanol in water) and Solvent B (e.g., neat methanol) can be used.[4][5] The gradient program is optimized to achieve good separation of the main compound from any potential impurities.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For Ricinine-d3, a characteristic transition would be monitored. For the non-deuterated ricinine, the transitions are m/z 165 to 82 (for quantification) and 165 to 138 (for confirmation).[4][5] The corresponding transition for Ricinine-d3 would be shifted by 3 mass units (m/z 168 to 85 or 168 to 141).

-

The workflow for the purity analysis of Ricinine-d3 using LC-MS/MS is illustrated in the following diagram:

Caption: Workflow for Ricinine-d3 purity determination by LC-MS/MS.

Other Analytical Techniques

While LC-MS/MS is the primary method, other techniques can be used for characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of ricinine and its derivatives, providing complementary information.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of Ricinine-d3 and for identifying and quantifying impurities.

Biological Activity and Signaling Pathways

Ricinine exhibits a range of biological activities, including central nervous system stimulation, bactericidal effects, and hepatoprotective properties.[2] It has also been investigated as a potential cognition-enhancing agent.[2] However, detailed signaling pathways directly modulated by ricinine are not extensively characterized in publicly available literature. Its primary relevance in a research and drug development context is as a biomarker for ricin exposure. The logical relationship for its use as a biomarker is depicted below.

Caption: Use of Ricinine-d3 as an internal standard for ricin exposure confirmation.

References

- 1. Ricinine-d3 | CAS 1313734-77-8 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clinivex.com [clinivex.com]

- 4. scispace.com [scispace.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Forensic determination of ricin and the alkaloid marker ricinine from castor bean extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle and Application of Ricinine-d3 as an Internal Standard

Introduction

In the realm of analytical chemistry, particularly in toxicological and forensic analysis, the accurate quantification of target analytes in complex biological matrices is paramount. The use of internal standards is a fundamental technique to ensure the reliability, precision, and accuracy of analytical methods, most notably those employing mass spectrometry. An internal standard is a compound with chemical and physical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before analysis. This guide provides a comprehensive overview of the principles and applications of ricinine-d3 as an internal standard for the quantification of ricinine, a critical biomarker for exposure to ricin from the castor bean plant (Ricinus communis).[1][2][3]

Ricin is a highly potent protein toxin, and its detection in biological samples can be challenging due to its large molecular weight and complex structure.[4] Consequently, the small alkaloid ricinine, which is co-extracted with ricin from castor beans, serves as a reliable surrogate marker for ricin exposure.[1][2] The quantification of ricinine in matrices such as urine, blood, and serum is crucial for clinical diagnosis and forensic investigations.[1][2][5] To mitigate analytical variability, isotopically labeled internal standards like ricinine-d3 are considered the gold standard.

The Core Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as ricinine-d3, is the cornerstone of isotope dilution mass spectrometry (IDMS). This technique offers high precision and accuracy by compensating for variations that can occur during various stages of the analytical process.

Key Characteristics of Ricinine-d3 as an Internal Standard:

-

Physicochemical Similarity: Ricinine-d3 is structurally identical to native ricinine, with the exception that three of its hydrogen atoms have been replaced with deuterium atoms.[6] This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, ricinine-d3 exhibits nearly identical behavior to ricinine during sample extraction, chromatography (e.g., retention time on an LC column), and ionization in the mass spectrometer source.[7]

-

Mass Distinguishability: Despite their similar chemical behavior, the mass difference between ricinine and ricinine-d3 allows them to be easily distinguished by a mass spectrometer.[8] This is the critical feature that enables the internal standard to be monitored independently from the analyte.

-

Correction for Analytical Variability: By adding a known amount of ricinine-d3 to every sample at the beginning of the workflow, any loss of the analyte during sample preparation (e.g., incomplete extraction recovery) or fluctuations in instrument response (e.g., ion suppression) will be mirrored by a proportional loss or fluctuation of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signals vary. This ratiometric measurement significantly improves the precision and accuracy of the results.

The logical relationship for the principle of using an internal standard is depicted in the diagram below.

Caption: Principle of internal standard correction in analytical workflows.

Experimental Protocols and Methodologies

The quantification of ricinine in biological samples using ricinine-d3 as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A typical workflow for the analysis of ricinine in biological samples is outlined below.

Caption: General experimental workflow for ricinine analysis using an internal standard.

Detailed Experimental Protocol

The following is a representative protocol synthesized from published methods for the quantification of ricinine in human serum, blood, and urine.[1][2][5][9]

1. Reagents and Materials:

-

Ricinine analytical standard

-

Ricinine-d3 internal standard solution

-

HPLC-grade methanol, acetonitrile, and water

-

Diethyl ether (for Liquid-Liquid Extraction)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)

-

Blank human serum, blood, and urine for calibration standards and quality controls

2. Preparation of Standards and Samples:

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., urine) with known concentrations of native ricinine.[5] A typical range might be 0.1 to 150 ng/mL.[1][5]

-

Internal Standard Spiking: Add a fixed concentration of ricinine-d3 internal standard solution to all samples, calibration standards, and quality control samples.

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): As described in a case study, ricinine was extracted from serum, blood, and urine using LLE with diethyl ether.[1][2]

-

Solid-Phase Extraction (SPE): An alternative method involves using SPE cartridges. The sample (with internal standard) is loaded onto a conditioned cartridge, washed to remove interferences, and then the analyte and internal standard are eluted with a solvent like acetonitrile.[9] The eluent is then evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.[9]

-

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography: A reversed-phase C18 column or a polar-embedded column is typically used for chromatographic separation.[9] The mobile phase often consists of a gradient of water and methanol or acetonitrile with a small amount of acidifier like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data, such as the specific mass transitions monitored and reported concentrations, are crucial for method replication and data interpretation.

Table 1: Mass Spectrometry Parameters

The table below lists the precursor and product ion mass-to-charge ratios (m/z) used for the detection of ricinine and its deuterated internal standards in MRM mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Comment | Reference |

| Ricinine | 165 | 138 | Quantitation/Confirmation Ion | [5][8] |

| Ricinine | 165 | 82 | Quantitation/Confirmation Ion | [5][9] |

| Ricinine-d3 | 168 | 141 | Internal Standard | [8] |

| Ricinine-¹³C₆ | 171 | 144 | Internal Standard | [5] |

Table 2: Reported Ricinine Concentrations in a Fatal Case of Ricin Exposure

The following data were reported in a case of suicidal death after injection of a castor bean extract, where ricinine-d3 was used as the internal standard for quantification.[1][2]

| Biological Matrix | Time After Injection | Ricinine Concentration (ng/mL) |

| Serum | 6 hours | 16.5 |

| Blood | 6 hours | 12.9 |

| Serum | 10 hours | 12.4 |

| Blood | 10 hours | 10.6 |

| Urine | 7 hours | 81.1 |

These data illustrate the levels of ricinine that can be detected and accurately quantified in human samples using a validated LC-MS/MS method with ricinine-d3 as an internal standard.

Conclusion

The use of ricinine-d3 as an internal standard is a robust and essential practice for the accurate and reliable quantification of ricinine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The distinct mass-to-charge ratio allows for its independent detection by mass spectrometry, fulfilling the requirements of the highly precise isotope dilution method. The application of this principle in validated LC-MS/MS methods provides the high degree of confidence required for clinical diagnostics, forensic toxicology, and public health investigations related to ricin exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Lethal Injection of a Castor Bean Extract: Ricinine Quantification as a Marker for Ricin Exposure Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forensic determination of ricin and the alkaloid marker ricinine from castor bean extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Recommended Mass Spectrometry-Based Strategies to Identify Ricin-Containing Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantification of Ricinine in Biological Matrices using Ricinine-d3 and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of ricinine in biological matrices, such as plasma, serum, and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ricinine, a toxic alkaloid present in the castor bean plant (Ricinus communis), serves as a crucial biomarker for exposure to the highly toxic protein ricin.[1][2][3] The method employs a stable isotope-labeled internal standard, Ricinine-d3, for accurate and precise quantification. The protocol outlines sample preparation using solid-phase extraction, followed by chromatographic separation and detection by MS/MS. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for ricinine determination.

Introduction

Ricin is a potent biological toxin that poses a significant threat due to its availability and high toxicity. Direct detection of the large ricin protein in biological samples can be challenging.[2] Ricinine, a small molecule alkaloid co-existing with ricin in castor beans, is absorbed into the bloodstream and excreted in urine, making it an excellent biomarker for ricin exposure.[1][3] This LC-MS/MS method provides a highly selective and sensitive approach for the quantification of ricinine, utilizing Ricinine-d3 as an internal standard to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Ricinine standard

-

Ricinine-d3 (methyl-d3) internal standard (ISTD)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges

Sample Preparation

A generic sample preparation workflow involves protein precipitation followed by solid-phase extraction (SPE).

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the Ricinine-d3 internal standard. Vortex thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

For urine samples, a dilution step may be sufficient prior to direct injection or after SPE.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient starts with a low percentage of organic phase (B), ramping up to elute ricinine, followed by a column wash and re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 20 µL

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Ricinine | 165.1 | 138.1 | Quantifier[1][4] |

| Ricinine | 165.1 | 82.1 | Qualifier[1][4] |

| Ricinine-d3 | 168.0 | 141.0 | Internal Standard[5] |

| Ricinine-d3 | 171.1 | 85.1 | Internal Standard[1] |

Note: The specific mass of the deuterated internal standard may vary based on the labeling position.

Results

The method demonstrates excellent linearity and sensitivity for the quantification of ricinine in various biological matrices.

| Parameter | Value | Matrix |

| Linearity Range | 0.300 - 300 ng/mL | Human Plasma[1] |

| r² | > 0.99 | |

| Limit of Detection (LOD) | 23 fg/mL | Urine[5] |

| 27 fg/mL | Serum[5] | |

| Limit of Quantification (LOQ) | 0.30 µg/L | Food Matrices[4] |

Experimental Workflow

Caption: LC-MS/MS workflow for ricinine analysis.

Signaling Pathway Visualization

The analysis of ricinine as a biomarker does not involve a signaling pathway. The experimental workflow diagram above illustrates the logical relationship of the analytical procedure.

Conclusion

The described LC-MS/MS method using Ricinine-d3 as an internal standard provides a reliable, sensitive, and specific tool for the quantification of ricinine in biological matrices. The protocol is suitable for applications in clinical and forensic toxicology, as well as for research purposes involving ricin exposure.

References

- 1. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]

Application Note: Quantification of Ricinine in Serum and Plasma using Ricinine-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ricin is a highly potent toxalbumin found in the seeds of the castor bean plant, Ricinus communis. Due to its toxicity and availability, ricin is a significant concern as a potential bioterrorism agent. Direct detection of the large ricin protein in biological samples can be challenging. Ricinine, a small, stable alkaloid co-existing with ricin in castor beans, serves as a reliable biomarker for exposure.[1] Its detection in serum or plasma confirms exposure to castor bean products.

This application note details a robust and sensitive method for the quantification of ricinine in human serum and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope-labeled internal standard, ricinine-d3. The use of an internal standard that co-elutes with the analyte but is mass-distinct allows for accurate quantification by correcting for variations during sample preparation and analysis.

Principle of the Method

This method employs an isotope dilution strategy coupled with LC-MS/MS. A known concentration of ricinine-d3, the internal standard (ISTD), is added to the serum or plasma sample at the beginning of the extraction process. The sample then undergoes protein precipitation followed by solid-phase extraction (SPE) to isolate ricinine and ricinine-d3 from matrix components. The purified extract is then analyzed by LC-MS/MS.

The chromatographic system separates ricinine from other potential interferences. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects specific precursor-to-product ion transitions for both native ricinine and the ricinine-d3 ISTD. The ratio of the peak area of the analyte to the peak area of the ISTD is used to calculate the concentration of ricinine in the original sample, ensuring high accuracy and precision.

Experimental Protocols

3.1. Materials and Reagents

-

Ricinine certified reference material

-

Ricinine-d3 (N-methyl-d3) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Human serum/plasma (blank)

-

Strata-X or equivalent polymeric reversed-phase SPE cartridges (e.g., 60 mg, 96-well plate format)[2]

-

96-well collection plates

-

Microcentrifuge tubes

-

Analytical balance, vortex mixer, centrifuge, nitrogen evaporator

3.2. Sample Preparation The following protocol is adapted from validated methods for ricinine quantification in plasma.[2]

-

Sample Aliquoting: Pipette 200 µL of serum or plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 30 µL of the ricinine-d3 internal standard working solution (concentration should be optimized to be near the mid-point of the calibration curve) to each sample. Vortex briefly.

-

Protein Precipitation: Add 600 µL of acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE sorbent with 1 mL of methanol.

-

Equilibration: Equilibrate the SPE sorbent with 1 mL of deionized water.

-

Loading: Carefully transfer the supernatant (~800 µL) from the protein precipitation step onto the equilibrated SPE sorbent.

-

Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.[2]

-

Elution: Elute ricinine and ricinine-d3 from the sorbent into a clean collection plate or tube using 800 µL of acetonitrile.[2]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Ricinine Quantification in Serum/Plasma

Caption: A flowchart of the experimental workflow.

3.3. LC-MS/MS Analysis The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC / HPLC System |

| Column | Reversed-phase C18 or Polar RP Phenyl (e.g., 2.1 x 100 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5-10% B, ramp to 50-95% B, re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.0 kV[3] |

| Source Temperature | 110 - 150°C[3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 1: LC-MS/MS Parameters

MRM Transitions: The following MRM transitions have been reported and validated.[2][4] The transition for ricinine-d3 is predicted based on the stable N-methyl-d3 label; the precursor mass increases by 3 Da, and the primary fragment, which contains the deuterated methyl group, also increases by 3 Da.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Ricinine | 165.1 | 138.1 | ~25 | Quantifier[2] |

| Ricinine | 165.1 | 82.1 | ~41 | Qualifier[2] |

| Ricinine-d3 (ISTD) | 168.1 | 85.1 | ~41 | ISTD |

Table 2: MRM Transitions for Ricinine and Ricinine-d3

Method Performance and Validation

Data from published studies demonstrate the high quality of this analytical approach.[2][5] The method is linear over a wide range of concentrations, making it suitable for analyzing samples from various exposure scenarios.

| Parameter | Result | Reference |

| Linearity Range | 0.300 - 300 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL | [2] |

| Limit of Detection (LOD) | 0.298 ng/mL | [2] |

| Accuracy (Relative Error) | < 10% | [2] |

| Precision (Relative Standard Deviation) | < 19% | [2] |

| Recovery | 88 ± 6% |

Table 3: Summary of Method Validation Data

Ricin's Mechanism of Action

While this note focuses on quantifying ricinine, understanding the action of ricin is crucial for the target audience. Ricin is a Ribosome-Inactivating Protein (RIP). The B-chain binds to cell surface glycoproteins and glycolipids, facilitating entry into the cell. The A-chain is the toxic component that inactivates ribosomes, halting protein synthesis and leading to cell death.

Ricin's Cellular Mechanism of Action

Caption: Ricin's mechanism of ribosomal inactivation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of ricinine in serum and plasma. The use of ricinine-d3 as an internal standard is critical for achieving the high accuracy and precision required in clinical and forensic toxicology. This application note serves as a comprehensive guide for researchers and scientists involved in studying or responding to ricin exposures.

References

Application Note & Protocol: High-Sensitivity Analysis of Ricinine-d3 as a Biomarker for Ricin Exposure

Abstract

Ricin, a highly potent toxalbumin derived from the castor bean plant (Ricinus communis), is a significant biothreat agent. Direct detection of the large protein toxin in biological matrices can be challenging. Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone), a small alkaloid unique to the castor bean, serves as a reliable and stable biomarker for confirming exposure to ricin-containing materials.[1][2][3][4] This application note provides a detailed protocol for the quantitative analysis of ricinine in human urine using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ricinine-d3 as an internal standard. The methodology is designed for researchers, scientists, and drug development professionals involved in toxicology, clinical diagnostics, and biodefense.

Introduction

Ricin is a Schedule 1 chemical warfare agent due to its high toxicity and ease of production.[4] Its mechanism of action involves the irreversible inactivation of ribosomes, leading to cell death.[5] Given the potential for intentional or accidental exposure, rapid and accurate diagnostic methods are crucial for timely medical intervention and forensic investigation.

While direct detection of the ricin protein is possible, it can be complicated by its large molecular weight and potential for degradation.[2] Ricinine, a small molecule (164.16 Da) also present in castor beans, is co-extracted with ricin and is readily absorbed and excreted in urine, making it an excellent biomarker of exposure.[2][3][6] The use of a stable isotope-labeled internal standard, such as Ricinine-d3, is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][7]

This protocol details a validated LC-MS/MS method for the quantification of ricinine in urine, offering high sensitivity, specificity, and throughput.

Experimental Workflow

The overall experimental workflow for the analysis of ricinine in urine samples is depicted below.

Materials and Reagents

-

Standards: Ricinine and Ricinine-d3 (methyl-d3) certified reference materials.

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene, 30 mg).

-

Biological Matrix: Human urine (blank, for calibration and quality control).

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ricinine and Ricinine-d3 in methanol.

-

Working Standard Solutions: Serially dilute the ricinine primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the Ricinine-d3 primary stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human urine with the appropriate ricinine working standards to create calibration standards ranging from 0.1 to 100 ng/mL. Prepare QCs at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: To 1 mL of urine sample, calibrator, or QC, add 25 µL of the 100 ng/mL Ricinine-d3 internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the prepared urine samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The separation and detection of ricinine and its internal standard are performed using a C18 HPLC column and a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ricinine (Quant) | 165.1 | 138.1 | 50 | 15 |

| Ricinine (Qual) | 165.1 | 82.1 | 50 | 25 |

| Ricinine-d3 (IS) | 168.1 | 141.1 | 50 | 15 |

Note: The use of a qualifier ion for ricinine enhances the specificity of the identification.[8]

Data Analysis and Results

Quantification is performed by constructing a calibration curve based on the peak area ratio of the ricinine quantification transition to the Ricinine-d3 internal standard transition versus the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

Method Performance

The performance of this method is summarized in the following tables, based on typical validation results reported in the literature.[3][6][8]

Table 3: Calibration Curve and Limit of Quantification

| Parameter | Result |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| Low | 0.3 | ± 15% | < 15% |

| Medium | 30 | ± 15% | < 15% |

| High | 80 | ± 15% | < 15% |

Logical Relationship of Ricin Exposure and Ricinine Detection

The detection of ricinine is an indirect but highly reliable indicator of exposure to materials from the Ricinus communis plant, which is the sole natural source of both ricin and ricinine.[2][4]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the quantification of the ricin exposure biomarker, ricinine, in human urine. The use of an isotopic internal standard, Ricinine-d3, ensures high accuracy and precision, making this method suitable for clinical and forensic applications. The detection of ricinine can confirm exposure to castor bean products, aiding in the diagnosis of ricin poisoning and in public health investigations.[2][8] Studies have shown that in the general, unexposed population, urinary ricinine levels are typically undetectable or present at very low concentrations (less than 5 ng/mL), making any significant finding a strong indicator of a recent exposure event.[2][9]

References

- 1. Forensic determination of ricin and the alkaloid marker ricinine from castor bean extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of ricinine in rat and human urine: a biomarker for ricin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Method for Extraction and Analysis of Ricin Samples through MALDI-TOF-MS/MS [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Application Note: Ricinine-d3 as an Internal Standard for Forensic Toxicology

Introduction

Ricin, a highly potent toxin derived from the castor bean plant (Ricinus communis), is a significant concern in forensic toxicology and biosecurity due to its potential use as a bioterrorism agent.[1][2] Direct detection of the large ricin protein in biological samples is challenging.[3][4] Consequently, forensic investigations often rely on detecting ricinine, a stable and unique alkaloid biomarker also present in castor beans, to confirm exposure to ricin.[5][6]

Accurate and reliable quantification of ricinine in complex biological matrices like blood and urine is critical for forensic casework. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique due to its high sensitivity and specificity.[7][8] To ensure the accuracy of these quantitative methods, an internal standard is essential to compensate for variations in sample preparation, injection volume, and matrix effects that can affect instrument response.[8][9]

Isotopically labeled internal standards, such as ricinine-d3 (ricinine- (methyl-d3)), are considered the gold standard for quantitative mass spectrometry.[9][10] Because ricinine-d3 is chemically identical to the target analyte (ricinine), it co-elutes chromatographically and exhibits the same behavior during extraction and ionization.[9] The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification by correcting for analytical variability.[10] This application note provides a summary of quantitative data, detailed experimental protocols for using ricinine-d3 as an internal standard in forensic toxicological analysis, and a workflow for its implementation.

Quantitative Data

The use of ricinine-d3 as an internal standard allows for the development of robust and sensitive LC-MS/MS methods for the quantification of ricinine in various biological matrices. The data presented below is a summary from validated methods.

Table 1: Method Validation Parameters for Ricinine Quantification using Ricinine-d3 Internal Standard

| Parameter | Matrix | Value | Reference |

| Linearity Range | Urine & Serum | 10–250 ng/mL | [7] |

| Blood & Urine | 1.0–304.0 µg/mL | [11] | |

| Correlation Coefficient (r²) | Urine & Serum | >0.99 | [7] |

| Blood, Brain, Lungs, Kidneys, Liver | 0.997-0.999 | [12] | |

| Limit of Detection (LOD) | Urine | 23 fg/mL | [7] |

| Serum | 27 fg/mL | [7] | |

| General | 0.007 µg/mL | [12] | |

| Limit of Quantitation (LOQ) | General | 0.02 µg/mL | [12] |

| Food Matrices | 0.30 µg/L | [13] | |

| Precision (%RSD) | Urine & Serum | <10% | [7] |

| Blood, Brain, Lungs | ≤15% | [11] | |

| Accuracy (% Recovery) | Food Matrices | 93 – 119% | [13] |

| Biopesticides | 96.0 - 98.7% | [14] |

Experimental Protocols

The following protocols describe a typical workflow for the quantification of ricinine in biological samples using ricinine-d3 as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for serum, blood, and urine.[3][4]

-

Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., serum, blood, or urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of ricinine-d3 working solution (e.g., 20 µL of a 100 ng/mL solution) to each sample, calibrator, and quality control. The final concentration of the internal standard should be consistent across all samples.[7]

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Extraction:

-

Add 1 mL of diethyl ether to each tube.

-

Cap the tubes and vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

-

Solvent Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Step: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of ricinine and ricinine-d3.

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ricinine MRM Transition | m/z 165 → 138[7] |

| Ricinine-d3 MRM Transition | m/z 168 → 141[7] |

| Collision Energy | Optimized for the specific instrument and transitions |

| Spray Voltage | 4 kV[7] |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Caption: Forensic toxicology workflow for ricinine quantification.

Caption: Role of Ricinine-d3 in correcting analytical variability.

Conclusion

Ricinine-d3 is an ideal internal standard for the quantitative analysis of ricinine in forensic toxicology. Its use in LC-MS/MS methods corrects for procedural variations, leading to high accuracy, precision, and sensitivity.[3][7] The protocols and data presented demonstrate a robust framework for the reliable detection and quantification of ricinine, providing crucial evidence in cases of suspected ricin exposure. The adoption of such validated methods is paramount for ensuring the quality and defensibility of forensic toxicological findings.

References

- 1. Forensic Determination of Ricin and the Alkaloid Marker Ricinine From Castor Bean Extracts [store.astm.org]

- 2. Improved Sensitivity for the Qualitative and Quantitative Analysis of Active Ricin by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lethal Injection of a Castor Bean Extract: Ricinine Quantification as a Marker for Ricin Exposure Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ricinine - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ricinine using Ricinine-d3 as an Internal Standard

Introduction

Ricinine, a toxic alkaloid present in the castor bean plant (Ricinus communis), serves as a crucial biomarker for exposure to ricin, a potent and lethal toxin.[1][2][3][4] Accurate and sensitive quantification of ricinine in biological matrices is paramount for clinical and forensic toxicology.[1][2][3] This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the determination of ricinine, utilizing its deuterated analog, ricinine-d3, as an internal standard to ensure high accuracy and precision. The described protocol is intended for researchers, scientists, and drug development professionals involved in toxicological analysis and biomarker quantification.

Principle

The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect ricinine and its internal standard, ricinine-d3.[1][2] Samples are first subjected to a sample preparation procedure to extract the analytes from the matrix. The extract is then injected into the HPLC system, where ricinine and ricinine-d3 are separated on a reverse-phase C18 column. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both ricinine and ricinine-d3 in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. The use of a stable isotope-labeled internal standard, ricinine-d3, compensates for any variability in sample preparation and matrix effects, leading to highly reliable quantitative results.[1][2]

Experimental Protocols

Materials and Reagents

-

Ricinine standard

-

Ricinine-d3 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Diethyl ether (for Liquid-Liquid Extraction)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]

-

Biological matrix (e.g., serum, plasma, urine)

Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix and laboratory preference.

1. Liquid-Liquid Extraction (LLE) Protocol (for Serum/Blood) [1][2]

-

To 100 µL of serum or blood sample, add the internal standard solution (ricinine-d3).

-

Perform liquid-liquid extraction with diethyl ether.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer (diethyl ether) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol (for Feed or Urine) [5][6]

-

Extraction from Feed: Extract ricinine from the sample with methanol.[6]

-

Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[5]

-

Loading: Load 1 mL of the sample extract (or urine sample) onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge with 1 mL of water and aspirate to dryness under vacuum.[5]

-

Elution: Elute ricinine with 1 mL of 30% methanol (v/v) into an HPLC vial for analysis.[5]

HPLC Conditions

-

Column: Atlantis dC18 column (5 µm, 2.1 × 100 mm) or equivalent reverse-phase C18 column.[6]

-

Mobile Phase: A gradient or isocratic elution can be used.

-

Flow Rate: 0.2 mL/min.[6]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.[6]

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ricinine: m/z 165.1 → 138.1 (quantifier), m/z 165.1 → 82.1 (qualifier).[8]

-

Ricinine-d3: m/z 168.1 → 141.1 (or other appropriate transition depending on the labeling pattern).

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other instrument-specific parameters for maximum signal intensity. For example, for ricinine, a declustering potential of 51 V and a collision energy of 25 eV for the quantification ion have been reported.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance of similar HPLC methods for ricinine analysis.

| Parameter | HPLC-UV[6] | LC-MS[6] | LC-MS/MS (Plasma)[8] | LC-MS/MS (Urine)[9] |

| Linearity Range | 0.054 - 55.4 µg/mL | 5 - 1000 ng/mL | 0.300 - 300 ng/mL | 0.080 - 150 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | 0.998 ± 0.002 | Not specified |

| Limit of Detection (LOD) | 75 pg (on column) | 6 pg (on column) | Not specified | 0.080 ng/mL |

| Limit of Quantification (LOQ) | 150 pg (on column) | 15 pg (on column) | 0.300 ng/mL | Not specified |

Experimental Workflow Diagram

Caption: Experimental workflow for ricinine quantification.

Conclusion

The described HPLC-MS/MS method utilizing ricinine-d3 as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of ricinine in various biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a comprehensive guide for researchers and scientists in the fields of toxicology and drug development. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for matrix effects and procedural losses. This method is well-suited for routine analysis and can be adapted for high-throughput screening.

References

- 1. Lethal Injection of a Castor Bean Extract: Ricinine Quantification as a Marker for Ricin Exposure Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ricinine - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes: Quantitative Analysis of Ricinine in Environmental Samples using Ricinine-d3 and Isotope Dilution Mass Spectrometry

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor bean plant (Ricinus communis). Its presence in environmental samples can indicate contamination from castor bean processing waste or the deliberate misuse of ricin, a potent biotoxin also derived from castor beans. Accurate and sensitive quantification of ricinine is crucial for environmental monitoring and forensic investigations.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants. This method utilizes a stable isotope-labeled internal standard, such as Ricinine-d3, which is chemically identical to the target analyte. By adding a known amount of Ricinine-d3 to the sample at the beginning of the analytical process, variations in sample extraction, cleanup, and instrument response can be accurately corrected for, leading to highly precise and accurate results. This application note provides detailed protocols for the analysis of ricinine in water and soil samples using Ricinine-d3 and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Analysis of Ricinine in Water Samples

This protocol details the solid-phase extraction (SPE) and LC-MS/MS analysis of ricinine in water samples.

1. Materials and Reagents

-

Ricinine standard

-

Ricinine-d3 internal standard solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Oasis HLB SPE cartridges

2. Sample Preparation and Extraction

-

Collect water samples in clean glass bottles and store at 4°C.

-

Allow samples to equilibrate to room temperature.

-

To a 100 mL aliquot of the water sample, add a known amount of Ricinine-d3 internal standard solution.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the ricinine and Ricinine-d3 from the cartridge with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate ricinine from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ricinine: e.g., m/z 165 → 138 (quantitation), m/z 165 → 82 (confirmation)[1]

-

Ricinine-d3: e.g., m/z 168 → 141

-

Protocol 2: Analysis of Ricinine in Soil and Sediment Samples

This protocol describes the solvent extraction, cleanup, and LC-MS/MS analysis of ricinine in solid environmental matrices.

1. Materials and Reagents

-

Ricinine standard

-

Ricinine-d3 internal standard solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Primary-secondary amine (PSA) sorbent

-

C18 sorbent

-

Anhydrous magnesium sulfate

2. Sample Preparation and Extraction

-

Collect soil or sediment samples and air-dry them.

-

Homogenize the sample by sieving.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of Ricinine-d3 internal standard solution.

-

Add 20 mL of methanol and vortex for 1 minute.[2]

-

Shake the sample for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

To the supernatant, add 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Follow the same LC-MS/MS parameters as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the analysis of ricinine in environmental and other relevant matrices.

Table 1: LC-MS/MS Method Performance for Ricinine Analysis

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Feed | 6 pg (on-column) | [2] |

| Cooking Oil | 0.5 µg/kg | [3] | |

| Human Plasma | 0.300 ng/mL | [4] | |

| Limit of Quantification (LOQ) | Feed | 15 pg (on-column) | [2] |

| Cooking Oil | 0.5 µg/kg | [3] | |

| Human Plasma | 0.300 ng/mL | [4] | |

| Linearity (r²) | Feed | ≥ 0.99 | [2] |

| Cooking Oil | > 0.99 | [3] | |

| Recovery | Cooking Oil | 86.0% - 98.3% | [3] |

| Precision (RSD) | Cooking Oil | 2.6% - 10.8% | [3] |

| Human Plasma | < 19% | [4] |

Table 2: Typical Performance in Environmental Matrices (Estimated)

| Parameter | Water | Soil/Sediment |

| LOD | 0.05 - 0.5 ng/L | 0.1 - 1.0 µg/kg |

| LOQ | 0.15 - 1.5 ng/L | 0.3 - 3.0 µg/kg |

| Recovery | 85% - 110% | 80% - 115% |

| Precision (RSD) | < 15% | < 20% |

Disclaimer: The values in Table 2 are estimates based on typical performance of similar isotope dilution LC-MS/MS methods for trace contaminant analysis and are intended for guidance purposes.

Visualizations

Experimental Workflows

Caption: Workflow for the analysis of ricinine in water samples.

Caption: Workflow for the analysis of ricinine in soil/sediment samples.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dispersive solid-phase extraction followed by high-performance liquid chromatography/tandem mass spectrometry for the determination of ricinine in cooking oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Ricinine-d3 Stock Solution for Research Applications

Introduction Ricinine-d3 is the deuterium-labeled form of Ricinine, a toxic alkaloid found in the castor plant (Ricinus communis)[1][2][3]. Due to its stable isotopic label, Ricinine-d3 serves as an ideal internal standard for quantitative analysis using mass spectrometry (MS)[1][4]. Its primary application is in clinical and forensic toxicology to accurately detect and quantify Ricinine as a biomarker for exposure to the highly toxic protein, ricin[2][4]. Accurate preparation of a stock solution is the foundational step for reliable experimental results in drug metabolism studies, pharmacokinetic analysis, and toxicological screening.

This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Ricinine-d3 stock solutions to ensure accuracy, consistency, and safety.

Physicochemical and Safety Data

Proper handling and storage are predicated on the compound's properties and associated hazards. Ricinine, the non-labeled parent compound, is classified as toxic if swallowed[5]. Ricinine-d3 should be handled with equivalent precautions in a controlled laboratory environment.

Table 1: Chemical Properties of Ricinine-d3

| Property | Value | Reference |

| Chemical Name | 1,2-Dihydro-4-methoxy-1-(methyl-d3)-2-oxo-3-pyridinecarbonitrile | [6] |

| CAS Number | 1313734-77-8 | [6][7][8] |

| Molecular Formula | C₈H₅D₃N₂O₂ | [6] |

| Molecular Weight | 167.18 g/mol | [6][7] |

| Appearance | Solid (Typically Off-white to yellow) | [9] |

Table 2: Solubility Data for Ricinine (Parent Compound)

Note: The solubility of Ricinine-d3 is expected to be highly similar to that of the unlabeled Ricinine.

| Solvent | Concentration | Comments | Reference |

| DMSO | 50 mg/mL (333.04 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | [9] |

| Water | 2.7 mg/mL | At 10 °C | [5][10] |

| Other Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [11] |

| In Vivo Formulation | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM Ricinine-d3 stock solution in DMSO. Calculations should be adjusted based on the desired final concentration.

2.1 Materials and Equipment

-

Ricinine-d3 solid powder (CAS: 1313734-77-8)

-

Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Calibrated pipettes

-

Class A volumetric flask

-

Amber or opaque microcentrifuge tubes or cryovials

-

Vortex mixer

-

Ultrasonic bath/sonicator

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

2.2 Safety Precautions

-

Hazard: Ricinine is toxic[5]. Handle Ricinine-d3 as a potentially toxic compound. Avoid inhalation of powder and direct contact with skin or eyes.

-

Handling: Conduct all weighing and solution preparation steps inside a certified chemical fume hood.

-

Disposal: Dispose of all contaminated materials and waste solutions in accordance with institutional and local environmental health and safety guidelines.

2.3 Step-by-Step Procedure

-

Pre-Equilibration: Allow the container of Ricinine-d3 solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Calculation of Mass: Calculate the mass of Ricinine-d3 required.

-

Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

-

Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM x 1 mL x 167.18 g/mol / 1000 = 1.67 mg

-

-

Weighing:

-

Tare a suitable weigh boat or vessel on the analytical balance within a fume hood.

-

Carefully weigh the calculated mass of Ricinine-d3 powder. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed powder to a Class A volumetric flask of the appropriate size (e.g., 1 mL).

-

Add approximately half of the final required volume of DMSO.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes[9][11]. Gentle warming to 37°C can also aid dissolution[11].

-

Once the solute is fully dissolved, add DMSO to the final target volume. Invert the flask several times to ensure a homogenous solution.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or opaque cryovials[9].

-

Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and user initials.

-

Table 3: Recommended Storage Conditions for Ricinine-d3 Stock Solution

| Storage Temperature | Duration | Comments | Reference |

| -80°C | Up to 6 months | Recommended for long-term storage. | [9] |

| -20°C | Up to 1 month | Suitable for short-term storage. | [9][11] |

| Powder (-20°C) | Up to 3 years | As provided by the manufacturer. | [9] |

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Caption: Workflow for Ricinine-d3 Stock Solution Preparation.

References